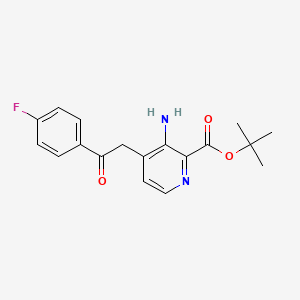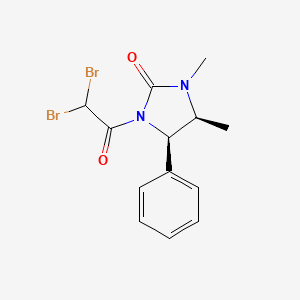
2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific configuration (4S,5R) indicates the stereochemistry of the molecule, which can significantly influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the Dibromoacetyl Group: This step involves the reaction of the imidazolidinone intermediate with dibromoacetyl chloride under controlled conditions.
Stereoselective Synthesis: Ensuring the correct (4S,5R) configuration may require the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the carbonyl group or the dibromoacetyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted imidazolidinones.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria or fungi.
Anti-inflammatory Properties: Potential use in treating inflammatory conditions.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinone, 1-acetyl-3,4-dimethyl-5-phenyl-: Lacks the dibromoacetyl group.
2-Imidazolidinone, 1-(chloroacetyl)-3,4-dimethyl-5-phenyl-: Contains a chloroacetyl group instead of dibromoacetyl.
Uniqueness
Dibromoacetyl Group: The presence of the dibromoacetyl group imparts unique reactivity and potential biological activity.
Stereochemistry: The (4S,5R) configuration may result in specific interactions with biological targets, distinguishing it from other stereoisomers.
Properties
CAS No. |
389119-16-8 |
|---|---|
Molecular Formula |
C13H14Br2N2O2 |
Molecular Weight |
390.07 g/mol |
IUPAC Name |
(4S,5R)-1-(2,2-dibromoacetyl)-3,4-dimethyl-5-phenylimidazolidin-2-one |
InChI |
InChI=1S/C13H14Br2N2O2/c1-8-10(9-6-4-3-5-7-9)17(12(18)11(14)15)13(19)16(8)2/h3-8,10-11H,1-2H3/t8-,10-/m0/s1 |
InChI Key |
XWWFYRJHKYUOGU-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@H]1[C@H](N(C(=O)N1C)C(=O)C(Br)Br)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(N(C(=O)N1C)C(=O)C(Br)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


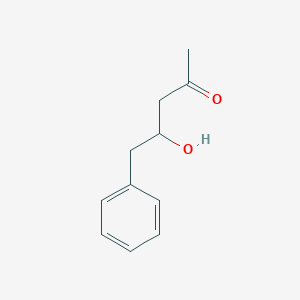
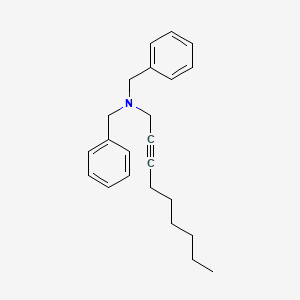
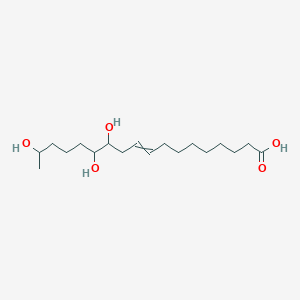
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)

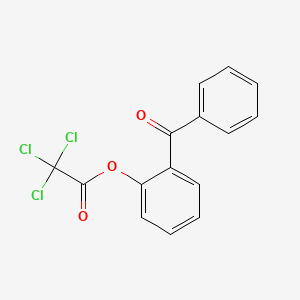
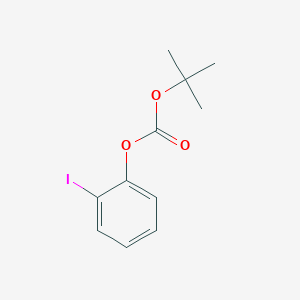
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
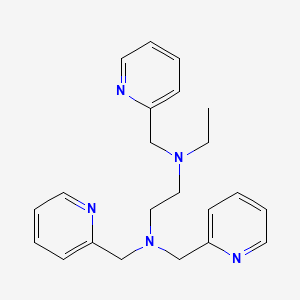
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
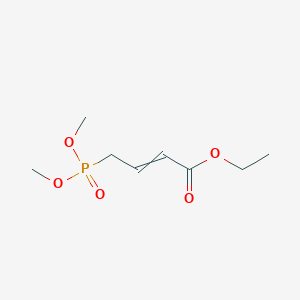
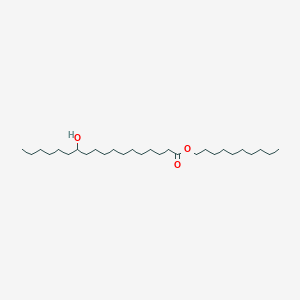
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
